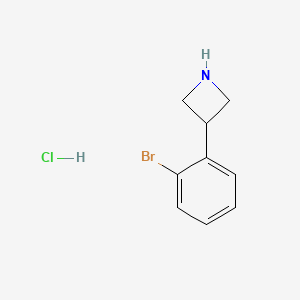
5-fluoro-2,3-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methylbenzoic acid is a chemical compound with the linear formula FC6H3(CH3)CO2H . It has a molecular weight of 154.14 . It is used in the preparation of other chemical compounds such as 5-fluoro-3-hydroxy-2-methylbenzoic acid, 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester, and 5-fluoro-N,2-dimethylbenzamide .
Molecular Structure Analysis
The molecular structure of 5-fluoro-2-methylbenzoic acid is represented by the InChI string1S/C8H7FO2/c1-5-2-3-6 (9)4-7 (5)8 (10)11/h2-4H,1H3, (H,10,11) . The compound has a monoisotopic mass of 154.043015 Da . Physical And Chemical Properties Analysis
5-Fluoro-2-methylbenzoic acid has a melting point of 130-132 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Safety and Hazards
5-Fluoro-2-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5-fluoro-2,3-dimethylbenzoic acid can be achieved through a multi-step process involving the introduction of a fluorine atom onto a suitable precursor molecule, followed by oxidation and carboxylation reactions.", "Starting Materials": [ "2,3-dimethylbenzoic acid", "fluorine gas", "sulfuric acid", "sodium nitrite", "copper(II) sulfate", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "Step 1: Nitration of 2,3-dimethylbenzoic acid with a mixture of nitric and sulfuric acids to yield 5-nitro-2,3-dimethylbenzoic acid.", "Step 2: Reduction of the nitro group using sodium nitrite and copper(II) sulfate to yield 5-amino-2,3-dimethylbenzoic acid.", "Step 3: Diazotization of the amino group using sodium nitrite and hydrochloric acid to yield the diazonium salt.", "Step 4: Fluorination of the diazonium salt using fluorine gas and copper(II) fluoride to yield 5-fluoro-2,3-dimethylbenzoic acid.", "Step 5: Oxidation of the methyl groups using sodium hydroxide and hydrogen peroxide to yield the corresponding carboxylic acid.", "Step 6: Carboxylation of the fluorinated intermediate using carbon dioxide and a suitable catalyst to yield the final product, 5-fluoro-2,3-dimethylbenzoic acid." ] } | |
Número CAS |
1427365-59-0 |
Nombre del producto |
5-fluoro-2,3-dimethylbenzoic acid |
Fórmula molecular |
C9H9FO2 |
Peso molecular |
168.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



